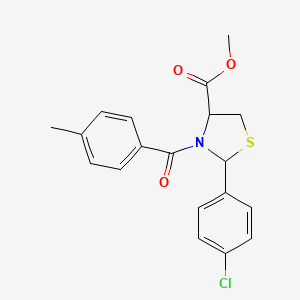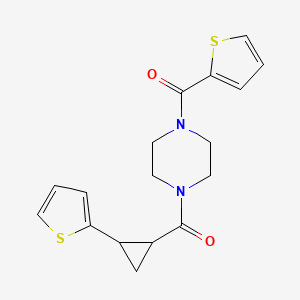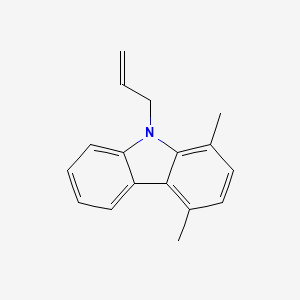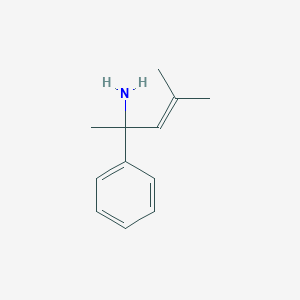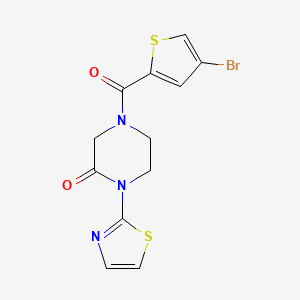
4-(4-Bromothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is known to possess unique properties that make it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
- A study reported the synthesis and evaluation of urea and thiourea derivatives of piperazine doped with Febuxostat, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. Notably, specific derivatives exhibited significant antiviral and antimicrobial effects (Reddy et al., 2013).
Anticancer Properties
- Another investigation focused on the design, synthesis, and biological evaluation of 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents. Compounds from this series demonstrated high cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. Notably, some compounds induced cell cycle arrest and promoted apoptotic cell death in cancer cells (El-Masry et al., 2022).
Chemical Synthesis and Efficiency
- Research on an efficient synthesis of a potent PPARpan agonist highlighted a seven-step synthesis process, demonstrating the chemical versatility and potential therapeutic applications of similar compounds (Guo et al., 2006).
Antimicrobial Screening
- A study on the synthesis and antibacterial screening of derivatives containing the piperazine nucleus revealed moderate activity against certain bacterial strains. This underscores the utility of such compounds in developing new antimicrobial agents (Deshmukh et al., 2017).
Anti-mycobacterial Chemotypes
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes, with some compounds showing significant activity against Mycobacterium tuberculosis. This suggests the potential of these compounds in treating tuberculosis (Pancholia et al., 2016).
Propriétés
IUPAC Name |
4-(4-bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S2/c13-8-5-9(20-7-8)11(18)15-2-3-16(10(17)6-15)12-14-1-4-19-12/h1,4-5,7H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTZFEJOMOITRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2405725.png)
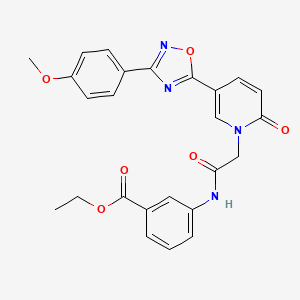
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
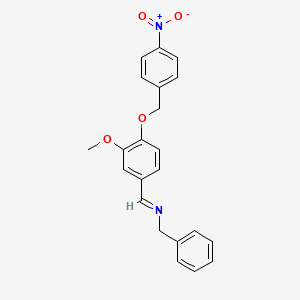
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
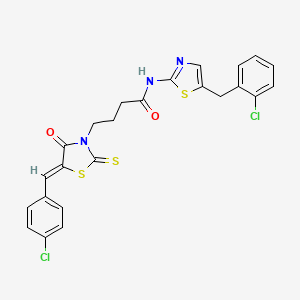
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
